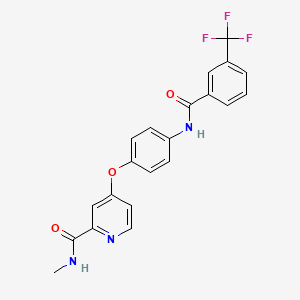

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide

Descripción general

Descripción

SKLB 610 es un inhibidor de la tirosina quinasa multidiana que inhibe principalmente el receptor 2 del factor de crecimiento endotelial vascular (VEGFR2), con efectos inhibidores más débiles sobre el receptor 2 del factor de crecimiento de fibroblastos (FGFR2) y el receptor del factor de crecimiento derivado de plaquetas (PDGFR) . Este compuesto ha demostrado un potencial significativo en la inhibición de la angiogénesis y el crecimiento tumoral, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SKLB 610 implica la reacción de N-metil-4- (4- (3- (trifluorometil) benzamido) fenoxi) picolinamida con varios reactivos en condiciones específicas . La ruta sintética detallada y las condiciones de reacción son típicamente información propietaria en poder de los fabricantes e investigadores.

Métodos de producción industrial

Los métodos de producción industrial para SKLB 610 no se publican ampliamente.

Análisis De Reacciones Químicas

Tipos de reacciones

SKLB 610 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran SKLB 610 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas dependen de la reacción deseada y del producto objetivo .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran SKLB 610 son típicamente derivados del compuesto original, modificados para mejorar sus efectos inhibidores o para estudiar sus interacciones con otras moléculas .

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Oncology :

- SKLB610 has been studied for its efficacy in treating various cancers by targeting angiogenesis. In vivo studies have demonstrated its ability to inhibit tumor growth in models of human cancer, making it a promising candidate for cancer therapy .

- A notable study involved male Sprague-Dawley rats, where SKLB610 was shown to significantly suppress human tumor angiogenesis and growth, highlighting its potential as an anti-cancer agent .

- Combination Therapies :

Case Study 1: Anti-Angiogenic Effects

A study published in Cellular Physiology and Biochemistry detailed the effects of SKLB610 on tumor models. The compound was administered to rats with induced tumors, resulting in a marked decrease in tumor size and vascularization compared to control groups. This study underscores the compound's potential as a standalone treatment or as part of combination therapies aimed at inhibiting tumor growth through angiogenesis suppression .

Case Study 2: Pharmacokinetics and Safety Profile

Another investigation focused on the pharmacokinetic properties of SKLB610, assessing its absorption, distribution, metabolism, and excretion (ADME) characteristics. The results indicated favorable pharmacokinetics with a manageable safety profile, making it suitable for further clinical development .

Table 1: Summary of Key Studies on SKLB610

| Study Reference | Objective | Findings | |

|---|---|---|---|

| Cellular Physiology and Biochemistry (2011) | Evaluate anti-angiogenic properties | Significant suppression of tumor growth in rats | Promising candidate for cancer therapy |

| Pharmacokinetics Study (2020) | Assess ADME characteristics | Favorable pharmacokinetics and safety profile | Suitable for clinical trials |

Mecanismo De Acción

SKLB 610 ejerce sus efectos inhibiendo la actividad de VEGFR2, FGFR2 y PDGFR. Esta inhibición conduce a una disminución en la fosforilación de estos receptores, lo que a su vez reduce la proliferación y la migración de las células endoteliales . El compuesto también inhibe la formación de tubos capilares y reduce la densidad de microvasos en los tumores, inhibiendo así el crecimiento tumoral .

Comparación Con Compuestos Similares

Compuestos similares

Algunos compuestos similares a SKLB 610 incluyen:

- Axitinib

- Cabozantinib

- Nintedanib

- Vandetanib

- Lenvatinib

Singularidad

Lo que diferencia a SKLB 610 de estos compuestos similares es su inhibición multidiana de VEGFR2, FGFR2 y PDGFR, lo que lo convierte en una herramienta versátil en la investigación del cáncer . Su capacidad para inhibir múltiples dianas con alta potencia y selectividad lo convierte en un compuesto valioso para estudiar los mecanismos de la angiogénesis y el crecimiento tumoral .

Actividad Biológica

N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide is a synthetic compound with notable biological activities. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of oncology and immunology.

Chemical Structure and Properties

- Molecular Formula : C21H16F3N3O3

- Molecular Weight : 403.37 g/mol

- CAS Number : 1338443-27-8

The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Research indicates that this compound functions primarily as an inhibitor of specific protein interactions involved in cellular signaling pathways. It has been shown to affect the PD-1/PD-L1 pathway, which is critical in immune response modulation.

In Vitro Studies

- Cell Viability Assays : Studies have demonstrated that this compound can significantly enhance the viability of mouse splenocytes in the presence of recombinant PD-1/PD-L1. For instance, one study reported a cell viability increase to 92% at a concentration of 100 nM .

- Binding Affinity : The compound exhibits high binding affinity for certain receptors, which can be quantified using radiolabeled ligands in competitive binding assays. For example, derivatives with trifluoromethyl substitutions showed enhanced binding characteristics compared to their non-substituted counterparts .

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and efficacy of this compound:

- Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in reduced tumor growth rates, demonstrating its potential as an anti-cancer agent.

- Immune Modulation : The compound's ability to modulate immune responses has been observed in various models, suggesting its utility as an immunotherapeutic agent.

Summary of Biological Activities

Case Study 1: PD-1/PD-L1 Interaction

In a controlled study involving mouse splenocytes, the compound was tested against various concentrations to evaluate its efficacy in inhibiting PD-1 interactions. The results indicated a dose-dependent response with optimal activity observed at lower concentrations.

Case Study 2: Antitumor Activity

A separate study focused on the antitumor effects of this compound in a breast cancer xenograft model. The treatment group exhibited a significant decrease in tumor volume compared to controls, supporting its potential as a therapeutic agent.

Propiedades

IUPAC Name |

N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-12H,1H3,(H,25,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACDHHMEVMSODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.